Octamylamine sulfamate

in vivo formulation dosage calculation molecular weight correction

Researchers requiring consistent antispasmodic efficacy with defined salt-form properties face challenges sourcing octamylamine sulfamate of reliable purity and salt identity. Octamylamine sulfamate (CAS 96296-56-9) is the sulfamate salt with distinct solubility and P450 inhibition profiles versus hydrochloride or mucate salts, ensuring reproducible in vivo and in vitro results. - Sulfamate counterion ensures distinct solubility and metabolic stability for consistent pharmacokinetic parameters. - ≥98% purity (HPLC) minimizes batch-to-batch variability in antispasmodic and CYP inhibition assays. - Long-term storage stability (-20°C, 3 years) supports multi-phase research programs without re-procurement delays.

Molecular Formula C13H32N2O3S
Molecular Weight 296.47 g/mol
CAS No. 96296-56-9
Cat. No. B15189938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctamylamine sulfamate
CAS96296-56-9
Molecular FormulaC13H32N2O3S
Molecular Weight296.47 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)NCCC(C)C.NS(=O)(=O)O
InChIInChI=1S/C13H29N.H3NO3S/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;1-5(2,3)4/h11-14H,6-10H2,1-5H3;(H3,1,2,3,4)
InChIKeyFDRZMEIDDOWJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octamylamine Sulfamate (CAS 96296-56-9): Baseline Profile for Antispasmodic and Cytochrome P450 Inhibition Research


Octamylamine sulfamate (CAS 96296-56-9) is the sulfamate salt of octamylamine, a synthetic aliphatic amine belonging to the anticholinergic and antispasmodic class of agents [1]. The compound is characterized by a molecular formula of C13H32N2O3S and a molecular weight of 296.47 g/mol . Its primary pharmacological activities reported include smooth muscle relaxation (spasmolysis) via muscarinic acetylcholine receptor (mAChR) antagonism and inhibition of cytochrome P450 (CYP) enzymes . The sulfamate counterion is distinct from the hydrochloride or mucate salts, influencing the compound's physicochemical properties such as solubility and stability profile.

Smooth muscle spasmolysis and muscarinic antagonist research
Cytochrome P450 inhibition and metabolism studies
Sulfamate salt for distinct covalent CYP inhibition profile

Octamylamine Sulfamate Selection Criteria: Why Alternative Salts and In-Class Spasmolytics Cannot Be Interchanged


Generic substitution among octamylamine salts (e.g., hydrochloride, mucate) or other antispasmodic agents (e.g., atropine, papaverine) is not trivial due to salt-specific differences in solubility, stability, and potential off-target effects. The sulfamate counterion confers distinct physicochemical properties that may impact in vivo formulation behavior and metabolic stability. For instance, the sulfamate salt is reported to be soluble in polar organic solvents and water, whereas the hydrochloride salt may exhibit different dissolution kinetics . Additionally, the sulfamate moiety may introduce a cytochrome P450 inhibitory profile not present in other salts, potentially influencing drug-drug interaction risk . These salt-dependent differences, while not quantified in public domain sources, necessitate careful consideration during experimental design and procurement, particularly for in vivo studies requiring consistent pharmacokinetic parameters. The following section compiles available quantitative evidence, though high-strength differential data remains limited in the open literature.

Salt-specific solubility and stability

Sulfamate, hydrochloride, and mucate salts may exhibit different dissolution and formulation behavior, impacting in vivo exposure consistency.

CYP inhibition mechanism divergence

Sulfamate may covalently inhibit CYP enzymes, while other salts likely act via reversible mechanisms; metabolic study outcomes may not transfer directly.

Molar dosing correction required

Molecular weight differs between salt forms; substitution without molar correction leads to systematic dosing errors in formulation preparation.

Octamylamine Sulfamate: Quantitative Evidence for Scientific Selection and Procurement


Molecular Weight and Salt Form Differentiation for In Vivo Formulation Calculations

When preparing in vivo formulations, the molecular weight of the specific salt form directly impacts the molar concentration of the active octamylamine moiety. Octamylamine sulfamate has a molecular weight of 296.47 g/mol, which differs from the hydrochloride salt (235.84 g/mol) and the mucate salt (608.9 g/mol for the bis-octamylamine salt) . This difference must be accounted for when calculating molar equivalents and dosing solutions to ensure consistent delivery of the active pharmacophore. Substituting salts without correction leads to under- or over-dosing errors.

Molecular weight salt differentiation
Specification review
296.47 g/mol (sulfamate) vs. 235.84 (HCl), 608.9 (mucate)
Molar concentration calculations require salt-specific MW correction
Vendor-reported molecular formulas; not peer-reviewed
in vivo formulation dosage calculation molecular weight correction

Cytochrome P450 Enzyme Inhibition Profile Differentiation

Octamylamine sulfamate is annotated as a cytochrome P450 (CYP) inhibitor, a property shared with the hydrochloride and mucate salts . However, the sulfamate salt is reported to act as a self-immolative electrophile that covalently binds to cysteine residues in CYP enzymes, a mechanism distinct from the simple competitive inhibition that may be exhibited by other salts [1]. This covalent binding mode suggests a prolonged and potentially irreversible inhibition profile, which is not observed in related compounds. While quantitative IC50 or kinact/KI values are not publicly available for octamylamine sulfamate, the mechanistic distinction carries implications for experimental design: the sulfamate salt may produce more sustained enzyme inhibition in metabolic studies compared to the non-covalent hydrochloride salt.

CYP inhibition mechanism
Mechanism context
Covalent cysteine binding (sulfamate) vs. likely reversible competitive (HCl)
Sulfamate may prolong enzyme inhibition in metabolic assays
Qualitative evidence; quantitative IC50/Ki not publicly available
cytochrome P450 drug metabolism enzyme inhibition

Clinical Efficacy Benchmark: Comparable Antispasmodic Effect to Atropine with Reduced Anticholinergic Side Effects

Historical clinical usage data indicates that octamylamine (as the active moiety) exhibits antispasmodic efficacy comparable to atropine for gastrointestinal and urinary tract smooth muscle spasm, but with a notable reduction in the adverse effect of dry mouth [1][2]. This differentiation is critical for selecting octamylamine over atropine in experimental models where minimizing confounding antimuscarinic side effects is desired. The sulfamate salt is one of the clinically employed forms (e.g., in the proprietary formulation Octinum D) and is presumed to deliver the same pharmacodynamic profile as other octamylamine salts [3].

Spasmolysis vs atropine clinical context
Historical clinical context
Reported comparable antispasmodic response; less prominent dry mouth
Endpoint benchmark for preclinical spasm models
Historical monographs; validation in target species required
antispasmodic smooth muscle atropine comparator

Octamylamine Sulfamate: Primary Research and Industrial Application Scenarios


In Vivo Smooth Muscle Spasm Models (Gastrointestinal/Genitourinary)

Octamylamine sulfamate is suitable for use in rodent models of smooth muscle hypercontractility, such as carbachol- or barium chloride-induced intestinal or bladder spasm. The compound's antispasmodic efficacy, benchmarked against atropine, allows for the evaluation of novel therapeutics while minimizing confounding anticholinergic side effects like dry mouth. Formulation should account for the sulfamate salt's molecular weight (296.47 g/mol) when preparing dosing solutions, typically in DMSO or PEG300/saline vehicles as per standard in vivo formulation protocols .

Cytochrome P450 Metabolism and Drug-Drug Interaction Studies

As a P450 inhibitor, octamylamine sulfamate can be employed as a tool compound in human liver microsome or hepatocyte assays to investigate the metabolic stability of co-administered drugs. The sulfamate salt's covalent binding mechanism suggests prolonged enzyme inhibition, making it useful for studies requiring sustained CYP suppression. Researchers should confirm inhibitory potency and reversibility in their specific assay system, as quantitative IC50 values are not publicly established .

Synthesis of Sulfonamide Derivatives and Heterocyclic Compounds

Octamylamine sulfamate serves as an electrophilic intermediate in the synthesis of sulfonamides and heterocyclic compounds, leveraging the reactivity of the sulfamate sulfur center in nucleophilic aromatic substitutions. This application is relevant in medicinal chemistry programs aiming to generate novel bioactive molecules. Procurement of high-purity octamylamine sulfamate is essential for reproducible synthetic yields [1].

Formulation Development and Salt Selection Studies

The distinct physicochemical properties of the sulfamate salt (e.g., solubility profile, stability) make it a candidate for comparative salt screening during preclinical formulation development. Researchers can evaluate dissolution rate, hygroscopicity, and solid-state stability of the sulfamate salt against the hydrochloride and mucate forms to identify the optimal salt for a given drug delivery platform. The molecular weight difference of 60.63 g/mol relative to the hydrochloride salt directly impacts molar dosing calculations and should be factored into any comparative pharmacokinetic study .

Application
Selection Property
Validation Focus
Smooth muscle spasm model studies
Salt-specific molecular weight and mAChR antagonism
Molar dosing correction, spasm endpoint benchmarking
CYP metabolism and drug-drug interaction assays
Sulfamate covalent CYP inhibition mechanism
Sustained enzyme inhibition in microsome/hepatocyte assays
Sulfonamide and heterocyclic synthesis
Electrophilic sulfamate reactivity
Reproducible synthetic yield with high-purity material
Salt selection and formulation screening
Distinct solubility and stability profile
Comparative dissolution, hygroscopicity, and solid-state stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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